Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate

Description

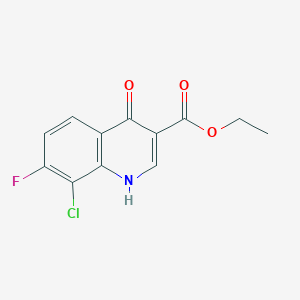

Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline core structure, substituted with chlorine, fluorine, and hydroxy groups, and an ethyl ester functional group. The unique combination of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.

Properties

Molecular Formula |

C12H9ClFNO3 |

|---|---|

Molecular Weight |

269.65 g/mol |

IUPAC Name |

ethyl 8-chloro-7-fluoro-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)7-5-15-10-6(11(7)16)3-4-8(14)9(10)13/h3-5H,2H2,1H3,(H,15,16) |

InChI Key |

UVKLIQGGVHPWLF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors, such as 2-aminobenzoyl chloride derivatives, with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which undergoes cyclization to yield the quinoline core. Subsequent halogenation and esterification steps introduce the chlorine, fluorine, and ethyl ester groups .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green chemistry principles may be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the quinoline ring can undergo reduction reactions.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide

Major Products

Substitution: Derivatives with different substituents on the quinoline ring.

Oxidation: Quinoline-4-one derivatives.

Reduction: Reduced quinoline derivatives.

Hydrolysis: 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylic acid

Scientific Research Applications

Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or interfere with cellular pathways, leading to its biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase or topoisomerase, enzymes crucial for DNA replication and transcription .

Comparison with Similar Compounds

Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

- Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

- Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

- Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

These compounds share similar core structures but differ in the position and type of substituents. The presence of both chlorine and fluorine atoms in this compound imparts unique chemical and biological properties, such as enhanced antimicrobial activity and distinct reactivity patterns .

Biological Activity

Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following structural formula:

This compound is characterized by a quinoline backbone with specific substitutions that influence its biological properties. The presence of chlorine and fluorine atoms along with a hydroxyl group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily revolves around its antimicrobial properties. The compound exhibits activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The proposed mechanisms include:

- Inhibition of Nucleic Acid Synthesis : The compound may interfere with DNA replication and transcription processes in microbial cells.

- Disruption of Cell Membrane Integrity : By interacting with membrane components, it can compromise cell integrity, leading to cell death.

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways essential for microbial survival.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated through Minimum Inhibitory Concentration (MIC) assays against various pathogens. The following table summarizes the MIC values for selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Candida albicans | 4 |

These results indicate that the compound demonstrates potent activity against both bacterial and fungal strains.

Structure-Activity Relationship (SAR)

Research indicates that the substitution pattern on the quinoline ring significantly affects the biological activity of derivatives. For instance, the presence of halogen substituents (like chlorine and fluorine) enhances antimicrobial potency. A comparative analysis shows that compounds with electron-withdrawing groups exhibit superior activity compared to those with electron-donating groups.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated a series of quinoline derivatives, including this compound, against a panel of clinical isolates. The study reported that this compound exhibited superior activity against multidrug-resistant strains, highlighting its potential as a lead compound for further development.

- Mechanistic Investigation : In vitro assays demonstrated that the compound disrupts bacterial cell membranes, leading to increased permeability and subsequent cell lysis. This was confirmed through electron microscopy studies showing morphological changes in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.